[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
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Description
“4-(1,3-Benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone” is an organic compound with the molecular formula C23H17NO5S . It belongs to the class of organic compounds known as benzodioxoles .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxole skeleton attached to a benzothiazinone group, which is further substituted with a methylphenyl group . The average mass of the molecule is 419.450 Da, and the monoisotopic mass is 419.082733 Da .
Scientific Research Applications
Anticancer Agent Development
The structural motif of 1,3-benzodioxol is present in many biologically active molecules, particularly those with anticancer properties. Compounds with this motif have been designed to target various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia . The compound could serve as a scaffold for synthesizing new derivatives with enhanced anticancer activity through structure-activity relationship studies.
Tubulin Polymerization Modulation
The benzothiazine moiety is structurally similar to molecules that interact with tubulin, a protein essential for cell division. By modulating tubulin polymerization, derivatives of this compound could act as potent antimitotic agents, leading to cell cycle arrest and apoptosis in cancer cells .
properties
IUPAC Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO5S/c1-15-6-8-16(9-7-15)23(25)22-13-24(17-10-11-19-20(12-17)29-14-28-19)18-4-2-3-5-21(18)30(22,26)27/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMZKTKHYGDATE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1,3-benzodioxol-5-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone |
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